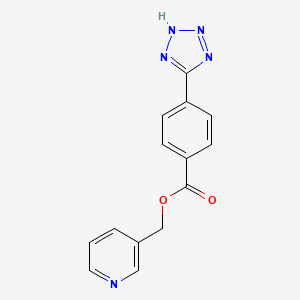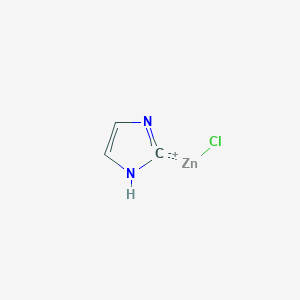
2,5-Difluoro-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3 It is a derivative of hydroxybenzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and a hydroxyl group is present at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-hydroxybenzoic acid. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 3-hydroxybenzoic acid using elemental fluorine under controlled conditions. This process may require specialized equipment to handle the reactive fluorine gas safely.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Difluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of difluorobenzoic acid derivatives.
Reduction: The compound can be reduced to form difluorobenzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: Difluorobenzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluoro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
- 3,5-Difluoro-2-hydroxybenzoic acid
- 2,3-Difluoro-4-hydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Comparison: 2,5-Difluoro-3-hydroxybenzoic acid is unique due to the specific positions of the fluorine atoms and the hydroxyl group on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug development and material science.
Propiedades
Fórmula molecular |
C7H4F2O3 |
|---|---|
Peso molecular |
174.10 g/mol |
Nombre IUPAC |
2,5-difluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
Clave InChI |
XJDCFHNMGQTJBU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)


![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)

![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)




